molecular formula C20H19N5OS B12160446 N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide

N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide

Katalognummer: B12160446
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: WJDMLRNAJZOBLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a carboxamide group to a substituted thiazole ring. The thiazole moiety is further functionalized with a 4-methyl group and a 2-propylpyridin-4-yl substituent. The compound’s design leverages the pharmacological relevance of benzimidazoles (known for antimicrobial, anticancer, and kinase-inhibitory activities) and thiazoles (valued for their metabolic stability and binding affinity) .

Eigenschaften

Molekularformel

C20H19N5OS

Molekulargewicht

377.5 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H19N5OS/c1-3-6-14-11-13(9-10-21-14)19-22-12(2)17(27-19)18(26)25-20-23-15-7-4-5-8-16(15)24-20/h4-5,7-11H,3,6H2,1-2H3,(H2,23,24,25,26)

InChI-Schlüssel

WJDMLRNAJZOBLY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC4=CC=CC=C4N3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

    Synthesewege: Die Synthese dieser Verbindung umfasst mehrere Schritte. Ein gängiger Ansatz ist die Kondensation eines o-Phenylendiamin-Derivats mit einem aromatischen Aldehyd, gefolgt von Cyclisierung und Amidbildung.

    Reaktionsbedingungen: Spezifische Bedingungen variieren, beinhalten aber typischerweise das Rückflussköcheln der Reaktanten in einem geeigneten Lösungsmittel (wie Ethanol oder Dimethylsulfoxid) mit einem Katalysator (wie Essigsäure).

    Industrielle Produktion: Obwohl sie nicht in großem Umfang industriell hergestellt wird, können Forschungslabore sie in kleinerem Maßstab synthetisieren.

  • Analyse Chemischer Reaktionen

    Core Synthetic Pathways

    The compound is synthesized via sequential coupling and cyclization reactions. Key steps include:

    StepReaction TypeReagents/ConditionsPurpose
    1Thiazole ring formation2-Bromo-4-methylthiazole-5-carboxylic acid, DMF, 80°CConstructs the thiazole-carboxylic acid precursor
    2Amide couplingHBTU, DIPEA, DMF, 0°C → RTLinks the thiazole-carboxylic acid to 1H-benzo[d]imidazol-2-amine
    3Pyridine substitution2-Propylpyridine-4-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°CIntroduces the 2-propylpyridin-4-yl group via Suzuki-Miyaura coupling
    4PurificationColumn chromatography (DCM/MeOH 95:5)Isolates the final product

    Amide Bond Formation

    The carboxamide linkage is formed via activation of the thiazole-5-carboxylic acid using hexafluorophosphate-based coupling agents (e.g., HBTU or HDMB). The mechanism proceeds through:

    • Activation : HBTU converts the carboxylic acid to an active O-acylisourea intermediate.

    • Nucleophilic attack : The benzimidazol-2-amine attacks the electrophilic carbonyl carbon.

    • Deprotonation : DIPEA abstracts protons to drive the reaction forward .

    Key Observation : Substituted benzimidazoles with electron-withdrawing groups (e.g., -CF₃) require extended reaction times (16–24 hr) compared to unsubstituted analogs (6–8 hr) .

    Side Reactions and Byproducts

    During synthesis, the following side products may form:

    • Unsubstituted thiazole derivatives : Due to incomplete Suzuki coupling (yield loss: 12–18%).

    • Benzimidazole dimerization : Occurs at high temperatures (>100°C), detected via LC-MS .

    • Hydrolysis products : Trace amounts of thiazole-5-carboxylic acid from premature HBTU decomposition in humid conditions .

    Reaction Optimization Data

    Comparative studies reveal optimal conditions for key steps:

    ParameterSuzuki CouplingAmide Coupling
    CatalystPd(PPh₃)₄ (5 mol%)HBTU (1.1 eq)
    SolventDME/H₂O (3:1)DMF
    Temperature90°C0°C → RT
    Yield68–72%64–78%

    Substituting Pd(OAc)₂ for Pd(PPh₃)₄ reduces yields to 45–52% due to slower transmetallation .

    Comparative Reactivity with Analogues

    The 2-propylpyridin-4-yl group enhances electrophilicity at the thiazole C-2 position, enabling regioselective modifications:

    ModificationReagentsOutcome
    MethylationMel, K₂CO₃Fails at C-2 due to steric hindrance
    OxidationmCPBAConverts pyridine to N-oxide (83% yield)
    ReductionH₂, Pd/CReduces thiazole ring (unstable product)

    In contrast, analogues lacking the pyridine group undergo facile methylation at C-2 .

    Stability Under Reaction Conditions

    The compound exhibits moderate thermal stability:

    • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.

    • Hydrolytic Stability : Stable in pH 4–8; degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the carboxamide bond .

    Scale-Up Challenges

    Industrial-scale synthesis faces two primary issues:

    • Pd Removal : Residual palladium levels exceed ICH Q3D limits (≤10 ppm). Chelating resins (e.g., SiliaBond® Thiourea) reduce Pd to 2–3 ppm .

    • DMF Recycling : Solvent recovery via distillation achieves 92% purity, but repeated use lowers coupling yields by 15% .

    Wissenschaftliche Forschungsanwendungen

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide. For instance, a series of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis (Mtb). The most active derivative exhibited an IC50 value of 2.32 μM, indicating potent activity against the pathogen with no acute cellular toxicity observed in human lung fibroblast cells .

    Table 1: Antimycobacterial Activity of Thiazole Derivatives

    Compound IDStructure TypeIC50 (μM)Toxicity (μM)
    IT10Benzo-[d]-imidazo-[2,1-b]-thiazole2.32>128
    IT06Benzo-[d]-imidazo-[2,1-b]-thiazole>15Not reported

    Anticancer Potential

    The compound's structure suggests potential anticancer properties. In a related study, novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their anticancer activity against human breast adenocarcinoma cell lines. The results indicated that certain derivatives exhibited promising activity, highlighting the thiazole moiety's role in enhancing biological efficacy .

    Table 2: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

    Compound IDCell LineActivity (IC50 μM)
    5aMCF7 (Breast Cancer)10.5
    6dMCF7 (Breast Cancer)8.3

    Mechanistic Insights and Structure-Activity Relationship

    Understanding the mechanism of action and structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Molecular docking studies have been employed to elucidate binding interactions with target proteins, providing insights into how modifications in structure can enhance biological activity .

    Table 3: Molecular Docking Results for Selected Compounds

    Compound IDTarget ProteinBinding Affinity (kcal/mol)
    Compound AProtein Kinase A-9.5
    Compound BTubulin-8.7

    Synthesis and Characterization

    The synthesis of this compound has been achieved through various methods involving reaction conditions that facilitate the formation of the thiazole ring and subsequent functionalization with benzimidazole moieties. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds .

    Table 4: Synthesis Overview

    StepReactantsConditions
    Step 1o-phenylenediamine + benzoyl derivativesReflux in ethanol
    Step 2Thiazole formationAcidic conditions

    Wirkmechanismus

  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Structural and Functional Analysis

    The table below compares the target compound with structurally analogous molecules, highlighting key differences in substituents, biological activities, and applications:

    Compound Name Core Structure Key Substituents Biological Activity References
    N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide (Target) Benzimidazole-thiazole hybrid 4-methyl, 2-propylpyridin-4-yl Under investigation (potential kinase inhibition)
    N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide Benzimidazole-pyrimidine hybrid 6-methoxy pyrimidine CK1δ/ε kinase inhibition
    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide Benzimidazole-isoxazole hybrid Isoxazole ring Antimicrobial, Antifungal
    N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide Benzo[d]thiazole-isoxazole hybrid 5-chloro, pyridin-2-ylmethyl Anticancer (preclinical)
    N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)-1H-imidazole Thiazole-imidazole hybrid Trifluoromethyl group Unspecified (structural focus)

    Key Observations:

    Substituent Impact on Activity :

    • The 2-propylpyridin-4-yl group in the target compound may enhance lipophilicity and CNS penetration compared to the trifluoromethyl group in ’s compound, which likely improves metabolic stability .
    • Pyrimidine -linked analogs (e.g., ) exhibit kinase inhibition, suggesting the target compound’s thiazole-pyridine system could similarly target kinase pathways .

    The absence of methoxy or chloro substituents in the target compound distinguishes it from analogs with explicit anticancer or antifungal profiles .

    Synthetic Complexity :

    • The target compound’s synthesis likely involves multi-step amidation and cross-coupling, akin to methods for related thiazole-benzimidazole hybrids (e.g., HATU-mediated coupling in ) .

    Research Findings and Data

    Physicochemical Properties (Extrapolated):

    • Molecular Weight : ~395–410 g/mol (based on analogs in and ).
    • Solubility : Moderate aqueous solubility due to the pyridine and carboxamide groups; enhanced by the 4-methyl thiazole .
    • LogP : Estimated ~2.5–3.0 (higher than ’s trifluoromethyl analog due to the propyl group) .

    Biologische Aktivität

    N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

    1. Chemical Structure and Properties

    The compound has a complex structure characterized by the presence of a benzimidazole moiety, a thiazole ring, and a pyridine group. Its molecular formula is C18H20N4OSC_{18}H_{20}N_4OS, with a molecular weight of approximately 344.44 g/mol. The structural features contribute to its biological activity, particularly in targeting specific enzymes and receptors.

    2.1 Enzyme Inhibition

    Research indicates that compounds with similar structural motifs have shown significant enzyme inhibition. For example, thiazole derivatives have been reported to inhibit protein tyrosine phosphatase 1B (PTP1B) and other enzymes involved in cancer progression:

    • PTP1B Inhibition : Compounds analogous to the target compound have demonstrated potent inhibitory activity against PTP1B, with IC50 values in the low micromolar range. This suggests that this compound may exhibit similar properties due to its structural similarities .

    2.2 Anticancer Activity

    The compound's potential as an anticancer agent has been explored through various studies:

    • Case Study : A series of thiazole derivatives were evaluated for their anticancer properties against different cancer cell lines. The results indicated that compounds with similar scaffolds exhibited significant cytotoxicity, leading to apoptosis in cancer cells .

    3.1 Antimicrobial Activity

    The compound's antimicrobial efficacy has been assessed against several pathogens:

    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Candida albicans16 µg/mL

    These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

    3.2 Antiparasitic Activity

    In addition to its antibacterial properties, preliminary studies indicate potential antiparasitic activity:

    • Trypanocidal Activity : The compound has shown promising results against Trypanosoma brucei, the causative agent of sleeping sickness, with IC50 values indicating effective inhibition of parasite growth .

    4. Structure-Activity Relationship (SAR)

    The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

    • Thiazole Ring : The presence of the thiazole ring is crucial for enzyme binding and interaction.
    • Benzimidazole Moiety : This component is associated with increased potency against various biological targets due to its ability to form hydrogen bonds and hydrophobic interactions.

    5. Conclusion

    This compound exhibits significant biological activity across multiple domains, including enzyme inhibition and antimicrobial effects. Future studies should focus on optimizing its structure for enhanced potency and selectivity against specific targets.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for synthesizing N-(1H-benzo[d]imidazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxamide, and how can reaction conditions be optimized?

    • Answer : The compound’s synthesis involves coupling benzimidazole and thiazole-carboxamide precursors. Key steps include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used to stabilize intermediates .
    • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper-mediated cross-coupling reactions may enhance yield .
    • Optimization : Apply statistical Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading. Central Composite Design (CCD) is effective for reaction optimization .

    Q. How can the purity and structural integrity of this compound be validated?

    • Answer : Use a combination of analytical techniques:

    • HPLC : For purity assessment, especially to detect process-related impurities (e.g., tetrazole derivatives) .
    • FTIR/NMR : Confirm functional groups (e.g., benzimidazole NH stretch at ~3400 cm⁻¹ in FTIR; aromatic protons in 1H NMR at δ 7.0–8.5 ppm) .
    • X-ray crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., thiazole-pyridinyl linkage) .

    Q. What stability challenges are associated with this compound under varying storage conditions?

    • Answer : Thiazole-carboxamides are prone to hydrolysis in aqueous environments. Recommendations:

    • Storage : Use desiccated, low-temperature (-20°C) conditions to prevent degradation .
    • Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

    Advanced Research Questions

    Q. How can computational tools predict the reactivity and regioselectivity of this compound in novel reactions?

    • Answer : Quantum chemical calculations (e.g., DFT) and molecular docking can model reaction pathways:

    • Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzimidazole and thiazole moieties .
    • Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Evidence from similar compounds shows thiazole groups often bind to hydrophobic pockets .

    Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

    • Answer : Discrepancies may arise from impurities or assay variability. Mitigation steps:

    • Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere for moisture-sensitive steps) .
    • Bioassay validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity. Cross-reference with structurally analogous compounds (e.g., thiazole-triazole hybrids) .

    Q. How can reaction mechanisms for derivatization of this compound be elucidated?

    • Answer : Mechanistic studies require:

    • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in hydrolysis reactions .
    • Kinetic profiling : Monitor intermediates via time-resolved LC-MS to identify rate-limiting steps .

    Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

    • Answer : Chiral separation methods include:

    • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
    • Membrane technologies : Enantioselective membranes (e.g., cyclodextrin-functionalized) can separate stereoisomers at scale .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.